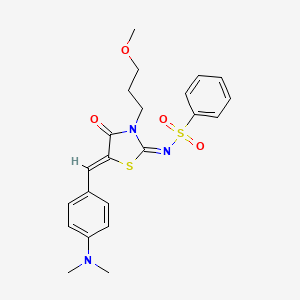
(E)-N-((Z)-5-(4-(Dimethylamino)benzyliden)-3-(3-Methoxypropyl)-4-oxothiazolidin-2-yliden)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((Z)-5-(4-(dimethylamino)benzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidinone ring, a dimethylamino group, and a benzenesulfonamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
(E)-N-((Z)-5-(4-(dimethylamino)benzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((Z)-5-(4-(dimethylamino)benzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide typically involves a multi-step process:
Formation of the Thiazolidinone Ring: This step often involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Benzylidene Group: The next step involves the condensation of the thiazolidinone intermediate with 4-(dimethylamino)benzaldehyde in the presence of a base to form the benzylidene derivative.
Attachment of the Benzenesulfonamide Moiety: Finally, the benzenesulfonamide group is introduced through a nucleophilic substitution reaction, typically using benzenesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-((Z)-5-(4-(dimethylamino)benzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols: Formed through reduction of the carbonyl group.
Substituted Derivatives: Formed through nucleophilic substitution.
Wirkmechanismus
The mechanism of action of (E)-N-((Z)-5-(4-(dimethylamino)benzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N-((Z)-5-(4-(dimethylamino)benzylidene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide: Lacks the 3-methoxypropyl group, which may affect its reactivity and biological activity.
(E)-N-((Z)-5-(4-(dimethylamino)benzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide: Similar structure but with different substituents on the thiazolidinone ring.
Uniqueness
The presence of the 3-methoxypropyl group in (E)-N-((Z)-5-(4-(dimethylamino)benzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide contributes to its unique chemical properties and biological activities, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of (E)-N-((Z)-5-(4-(dimethylamino)benzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(NE)-N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-24(2)18-12-10-17(11-13-18)16-20-21(26)25(14-7-15-29-3)22(30-20)23-31(27,28)19-8-5-4-6-9-19/h4-6,8-13,16H,7,14-15H2,1-3H3/b20-16-,23-22+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTMUAAUIIOBNV-OPAWIXSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(/C(=N\S(=O)(=O)C3=CC=CC=C3)/S2)CCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
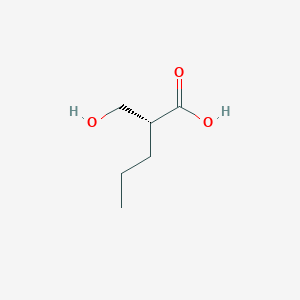
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2379660.png)
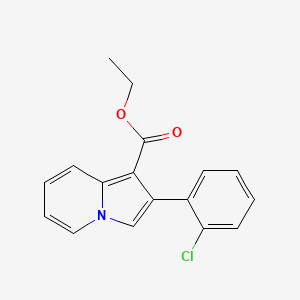
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2379663.png)
![1-(2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2379665.png)
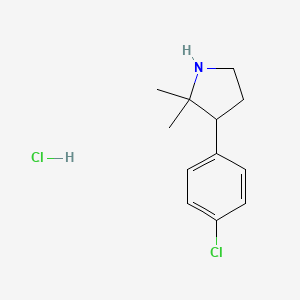
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2379668.png)
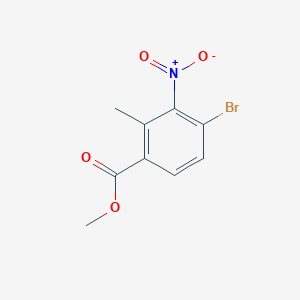
![4-tert-butyl-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2379670.png)
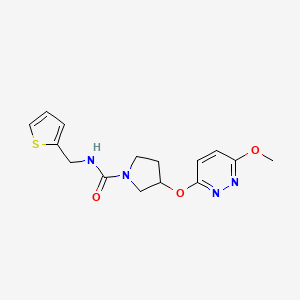
![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2379674.png)
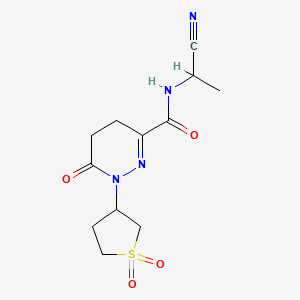
![ETHYL 2-{2-[(5-{[(3-FLUOROPHENYL)FORMAMIDO]METHYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2379676.png)
![1-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-4-PHENYLPIPERAZINE](/img/structure/B2379679.png)
